N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H31N5O4 and its molecular weight is 465.554. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Hemolytic Activity : A study conducted by Gul et al. (2017) on similar compounds, which include morpholinyl phenyl acetamides, demonstrated antimicrobial and hemolytic activities. These compounds showed variable degrees of effectiveness against selected microbial species and less toxicity, making them candidates for further biological screening (Gul et al., 2017).
Synthesis Methods : Research by Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method offers a high-yielding and operationally simple procedure for synthesizing anthranilic acid derivatives and oxalamides, indicating potential for efficient production of similar compounds (Mamedov et al., 2016).
Antifungal Properties : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against various fungal species, including Candida and Aspergillus species. These findings suggest potential applications of similar compounds in antifungal treatments (Bardiot et al., 2015).
Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a compound with morpholin-4-yl structure that acts as a neurokinin-1 receptor antagonist. This research indicates that similar compounds could be relevant in treating conditions like emesis and depression (Harrison et al., 2001).
Inhibitors of HIV-1 Replication : A study by Che et al. (2015) found that N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole and related derivatives act as inhibitors of HIV-1 replication, suggesting potential antiviral applications for similar compounds (Che et al., 2015).
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17(31)27-20-4-3-5-21(15-20)28-25(33)24(32)26-16-23(30-10-12-34-13-11-30)18-6-7-22-19(14-18)8-9-29(22)2/h3-7,14-15,23H,8-13,16H2,1-2H3,(H,26,32)(H,27,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRTCJROSNJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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